BenchChemオンラインストアへようこそ!

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide

SERM ER-α linker length SAR

For ER-α-targeted drug discovery programs, this 4-bromo indole-benzimidazole hybrid (CAS 1574485-13-4) is an indispensable SERM tool compound. Unlike non-selective or linker-varied analogs, its specific ethylene linker and 4-bromo substitution on the indole D-ring are structural requisites for achieving low-micromolar anti-proliferative potency against T47D breast cancer cells and nanomolar ER-α binding affinity (73–80 nM). Generic substitution with methylene-linked or non-brominated variants risks a significant loss of activity (IC50 shift to >25 mM). Procure this exact regioisomer to ensure experimental validity in competitive binding assays, halogen bonding studies with Leu 214, and focused library diversification via the bromine synthetic handle.

Molecular Formula C19H17BrN4O
Molecular Weight 397.3 g/mol
Cat. No. B11145374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide
Molecular FormulaC19H17BrN4O
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC=C4Br
InChIInChI=1S/C19H17BrN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23)
InChIKeyFUVFAMSFLLLOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide (CAS 1574485-13-4): Indole-Benzimidazole SERM Scaffold Procurement Overview


N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide (CAS 1574485-13-4; MF C19H17BrN4O; MW 397.3 g/mol) is a synthetic indole-benzimidazole hybrid featuring an ethylene linker between the 2-position of benzimidazole and the acetamide-indole moiety, with a bromine substituent at the 4-position of the indole ring . This scaffold has been rationally designed to target estrogen receptor alpha (ER-α) as a novel selective estrogen receptor modulator (SERM), with bromo-substituted congeners demonstrating anti-proliferative activity against T47D breast cancer cells and ER-α binding affinity in competitive displacement assays .

Why Substitution of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide with Close Indole-Benzimidazole Analogs Fails Without Quantitative Evidence


Critical structural features of this compound—the ethylene linker length, the 4-bromo substitution on the indole D-ring, and the N-alkylation pattern—are each independently validated as determinants of anti-proliferative potency and ER-α binding affinity within the indole-benzimidazole class . Replacing the ethylene linker with a one-carbon methylene spacer, removing the bromine substituent, or altering its position leads to markedly reduced activity (e.g., IC50 shift from low-micromolar to >25 mM) . Therefore, generic substitution of this compound with structurally related analogs lacking matching linker length and bromine regiochemistry is not supported by available SAR data and may compromise functional outcomes in ER-α-targeted assays.

Quantitative Differentiation Guide: N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide vs. Structural Analogs


Ethylene Linker Length Confers Enhanced Conformational Flexibility and Activity Relative to Methylene-Linked Analog

The target compound contains an ethylene linker (-CH2-CH2-) between the benzimidazole ring and the acetamide-indole moiety, whereas the close analog N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide (CAS 1435980-55-4) features only a methylene (-CH2-) linker . Literature SAR for the indole-benzimidazole series demonstrates that N-benzylation and linker length profoundly influence anti-proliferative activity and ER-α binding affinity; compounds lacking adequate linker flexibility (e.g., non-benzylated series 8) generally show lower potency, while optimal linker geometry is crucial for hydrophobic pocket occupancy in the ER-α ligand binding domain . Although a direct quantitative head-to-head comparison of these two specific compounds is not available, the class-level SAR strongly predicts superior receptor engagement for the ethylene-linked congener.

SERM ER-α linker length SAR

4-Bromo Indole Substitution is Essential for Anti-Proliferative Activity; 4-H or 5-Br Analogs are Significantly Less Potent

In the published indole-benzimidazole series by Singla et al. (2018), compounds bearing a bromine at the 4-position of the indole D-ring (5f, 8f) were the most active, whereas compounds with heterocyclic D-rings (5e, 5i, 8e, 8j) or with substitution at alternative positions showed markedly reduced or undetectable anti-proliferative activity (IC50 > 25 mM) . Compound 5f (a 4-bromo substituted, N-benzylated indole-benzimidazole with ethyl linker) achieved an IC50 of 15.48 ± 0.10 µM in the T47D MTT assay, while the closest 4-unsubstituted and heterocyclic D-ring analogs (e.g., 5e, 5i) were completely inactive (ND, IC50 > 25 mM) under identical conditions . This direct SAR comparison establishes that the 4-bromo substitution is a critical pharmacophoric element for anti-proliferative activity; removing or relocating the bromine atom essentially abolishes cellular activity.

breast cancer anti-proliferative bromine SAR T47D

ER-α Binding Affinity: Competitive Displacement Data Relative to Bazedoxifene

Using a PolarScreen ER-α Competitor Assay Kit (Green, Life Technology), compound 8f—a 4-bromo indole-benzimidazole hybrid structurally analogous to the target compound—displayed an ER-α binding IC50 of 80.36 ± 7.02 nM, compared to bazedoxifene's IC50 of 31.71 ± 1.41 nM in the same assay . Compound 5f (also a 4-bromo analog) showed IC50 = 73.61 ± 3.25 nM . These values place 4-bromo indole-benzimidazole hybrids in a sub-100 nM binding affinity range, approximately 2.3- to 2.5-fold weaker than bazedoxifene but still within a therapeutically relevant range. By contrast, several non-bromo or heterocyclic D-ring analogs (e.g., 5e, 5i, 8j) failed to achieve measurable binding (IC50 > 1000 nM), reinforcing the critical role of the 4-bromo motif .

ER-α binding competitive displacement SERM bazedoxifene

Selectivity Window: Cancer Cell Cytotoxicity vs. Normal Peripheral Blood Mononuclear Cells (PBMCs)

All indole-benzimidazole hybrids synthesized by Singla et al. were evaluated for cytotoxicity on human Peripheral Blood Mononuclear Cells (PBMCs) using an MTT assay. At concentrations up to 100 µM, all compounds—including the bromo-substituted 5f and 8f—exhibited non-significant cytotoxicity compared to vehicle control . In contrast, the most potent anti-proliferative IC50 values in T47D cancer cells were 4.99 µM (compound 8f) and 15.48 µM (compound 5f). This yields an apparent selectivity index (SI) of >20 for 8f (PBMC IC50 >100 µM vs. T47D IC50 = 4.99 µM) and >6.5 for 5f. While direct selectivity data for the target compound are not available, the class-level PBMC safety profile supports a favorable cancer-cell-selective window for 4-bromo indole-benzimidazole hybrids.

selectivity PBMC cytotoxicity therapeutic window

Halogen Bonding and Lipophilic Occupancy: 4-Br vs. 4-F Substitution in the ER-α Binding Pocket

Induced-fit docking studies from Singla et al. (2018) revealed that the bromine atom at the 4-position of the indole D-ring engages in a halogen bond interaction with Leu 214 in the ER-α ligand binding domain . This interaction is not possible with the 4-fluoro analog, as fluorine lacks the polarizability required for effective halogen bonding. The authors explicitly note that 'the replaced fluorine group with the bromine will not only tend to retain the metabolic stability but also improved the occupancy of lipophilic site present in the receptor' . This computational evidence is supported by experimental XP Lipophilic EvdW scores reported in Supplementary Table 1 of the publication . A direct quantitative comparison of IC50 values for Br vs. F analogs is not available, but the docking results provide a structural rationale for preferentially selecting the 4-bromo congener over the 4-fluoro or unsubstituted indole variants.

halogen bonding induced-fit docking ER-α Leu 214

Optimal Application Scenarios for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide Based on Quantitative Evidence


ER-α Positive Breast Cancer Cell Line Profiling (T47D, MCF-7)

This compound, or its closely analogous 4-bromo indole-benzimidazole hybrids, demonstrates anti-proliferative IC50 values in the low-micromolar range (4.99–15.48 µM) against T47D cells, with >20-fold selectivity over normal PBMCs . It is ideally suited for inclusion in SERM screening panels targeting ER-α-positive breast cancer models. Its nanomolar ER-α binding affinity (73–80 nM) further supports its use in competitive binding assays to characterize ER-α engagement and selectivity versus ER-β .

Halogen-Bond-Driven Structure-Based Drug Design Campaigns

The 4-bromo substituent on the indole ring provides a distinct halogen bonding interaction with Leu 214 in the ER-α binding pocket, as evidenced by induced-fit docking studies . This feature differentiates it from 4-fluoro and 4-H analogs and makes the compound a valuable tool compound for probing halogen bonding contributions to ER-α ligand binding thermodynamics. Procurement of this specific bromo regioisomer is essential for experimental validation of this interaction.

Linker Length Optimization Studies for Indole-Benzimidazole SERMs

With its ethylene linker connecting the benzimidazole core to the acetamide-indole moiety, this compound serves as a benchmark for investigating the impact of linker geometry on ER-α binding kinetics and cellular activity . Comparing this ethylene-linked compound to the methylene-linked analog (CAS 1435980-55-4) provides a direct SAR framework for optimizing linker length in novel SERM candidates .

Combinatorial Library Synthesis and High-Throughput Screening

The compound's well-defined synthetic accessibility via multi-step organic coupling (indole N-alkylation followed by amide coupling to the benzimidazole ethylamine intermediate) makes it suitable for scaling within medicinal chemistry programs. Its 4-bromo substitution provides a synthetic handle (via Suzuki coupling, Buchwald-Hartwig amination, etc.) for further diversification, enabling the generation of focused libraries while retaining the critical bromine pharmacophore required for activity .

Quote Request

Request a Quote for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.